(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is an organometallic compound with the molecular formula CHCuP and a molar mass of 418.99 g/mol. It is commonly referred to as (Ethylcyclopentadienyl) copper(I) triphenylphosphine, with the CAS number 308847-89-4. This compound features a copper(I) center coordinated to a triphenylphosphine ligand and an ethylcyclopentadienyl moiety, making it significant in various chemical applications, particularly in catalysis and materials science .
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) falls under the category of transition metal complexes, specifically those involving copper in a low oxidation state. Its classification as an organometallic compound indicates that it contains metal-carbon bonds, which are crucial for its reactivity and application in catalysis .
The synthesis of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) typically involves the reaction of ethylcyclopentadiene with copper(I) salts in the presence of triphenylphosphine. A common method includes:
The reaction often requires controlled temperatures and may be facilitated by solvents such as dichloromethane or tetrahydrofuran to improve solubility and yield. The product can be purified through recrystallization or chromatography techniques to obtain high purity levels for further applications .
The molecular structure of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) features a central copper atom coordinated to one ethylcyclopentadienyl ligand and one triphenylphosphine ligand. The geometry around the copper center is typically described as trigonal planar due to the three coordinate sites occupied by the ligands.
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) participates in various chemical reactions, including:
The reactivity is influenced by the electron-donating nature of the triphenylphosphine ligand and the stability provided by the cyclopentadienyl moiety, which can stabilize lower oxidation states of copper effectively .
The mechanism by which (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) functions as a catalyst typically involves:
Relevant data indicate that its stability and reactivity make it suitable for various synthetic applications in organic chemistry .
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) has several scientific uses:
Its diverse applications underscore its importance in both academic research and industrial processes .
The synthesis of (ethylcyclopentadienyl)(triphenylphosphine)copper(I) exemplifies the broader coordination chemistry principles governing copper(I)-phosphine complexes. These compounds are typically synthesized through coordination-driven approaches where copper(I) salts react with phosphine ligands and cyclopentadienyl derivatives under controlled conditions. The electron-rich nature of triphenylphosphine facilitates dative bond formation with the copper center, while the ethylcyclopentadienyl anion provides additional stabilization through hapticity-driven coordination. Mechanochemistry has emerged as a particularly efficient pathway, as demonstrated by Egly et al., who achieved high-yield copper(I) complex synthesis through solvent-free grinding methods. This approach minimizes solvent waste and enhances reaction efficiency by promoting intimate contact between solid reactants [1].
The reaction stoichiometry follows a general pathway:CuI + PPh₃ + EtC₅H₅ → (EtC₅H₅)Cu(PPh₃)This synthesis typically occurs under inert atmosphere conditions (argon or nitrogen) due to the oxygen sensitivity of copper(I) species. The ethylcyclopentadienyl ligand is commonly prepared through sodium-mediated alkylation of cyclopentadiene with ethyl halides, followed by deprotonation to generate the nucleophilic anion that coordinates to copper [3]. Triphenylphosphine serves not only as a coordinating ligand but also as a reducing stabilizer, preventing oxidation of the copper center to Cu(II) during the reaction. The resulting complexes exhibit remarkable stability for d¹⁰ systems, reflecting the synergistic stabilization from both ligand types [1] [9].
Table 1: Comparative Synthesis Methods for Copper(I)-Phosphine Complexes
| Method | Reaction Time | Yield (%) | Solvent System | Key Advantages |
|---|---|---|---|---|
| Mechanochemical | 10-15 min | 85-95 | Solvent-free | High efficiency, minimal waste |
| Solution-phase | 60-120 min | 70-85 | Dichloromethane/ether | Crystallinity control |
| Precipitation | 30-45 min | 65-75 | Ethanol/diethyl ether | Simple purification |
Ligand substitution processes in (ethylcyclopentadienyl)(triphenylphosphine)copper(I) follow dissociative pathways where the rate-determining step involves partial dissociation of triphenylphosphine from the copper center. This creates a coordinatively unsaturated intermediate that readily accepts incoming ligands. Research by computational chemists has revealed activation barriers of 15-25 kcal/mol for phosphine dissociation in related copper(I) complexes, indicating moderately labile systems [9]. The exchange kinetics are significantly influenced by the steric bulk of cyclopentadienyl substituents – ethyl substitution moderately retards exchange compared to methyl analogues due to enhanced electron donation that strengthens the Cu-P bond.
Experimental evidence from ³¹P NMR spectroscopy shows distinct chemical shifts at approximately +4 ppm for the coordinated triphenylphosphine in these complexes. During ligand exchange processes, this resonance broadens significantly, indicating intermediate exchange regimes on the NMR timescale. The fluxional behavior observed in heteroleptic copper(I) phosphine complexes extends to the title compound, where the ethylcyclopentadienyl ring exhibits dynamic hapticity between η¹ and η⁵ bonding modes, indirectly influencing phosphine lability [5] [9]. These ligand exchange properties are crucial for potential catalytic applications, where substrate coordination requires temporary vacancy at the copper coordination site.
Table 2: Ligand Exchange Parameters in Copper(I) Complexes
| Complex | kexchange (s-1) | ΔG‡ (kcal/mol) | Incoming Ligand Affinity |
|---|---|---|---|
| (EtC₅H₅)Cu(PPh₃) | 10²-10³ | 18.7 ± 0.5 | Moderate (pyridine) |
| (MeC₅H₅)Cu(PPh₃) | 10³-10⁴ | 17.2 ± 0.4 | Moderate (pyridine) |
| Cu(PPh₃)3Cl | 10⁴-10⁵ | 14.8 ± 0.3 | High (isocyanides) |
Cyclopentadienyl ligands provide electronic and steric stabilization for copper(I) centers through a combination of electron donation and spatial protection. The ethylcyclopentadienyl variant specifically offers enhanced steric protection compared to unsubstituted cyclopentadienyl, while maintaining similar electronic properties. The ethyl group's +I effect slightly increases electron density on the cyclopentadienyl ring, strengthening the Cu-η5 bonding interaction without significant steric encumbrance. Structural analysis of related compounds shows Cu-Cring distances averaging 2.15-2.25 Å, consistent with substantial covalent character [2].
The synthesis of ethylcyclopentadienyl ligands follows alkylation protocols originally developed for methylcyclopentadiene production. As described in patent literature, sodium cyclopentadienide undergoes efficient alkylation with ethyl halides:C₅H₅Na + C₂H₅X → C₂H₅C₅H₅ + NaXCritical to minimizing diethylated byproducts is maintaining a cyclopentadiene:alkylating agent ratio ≥ 1.2:1. The ethylcyclopentadienyl ligand exhibits remarkable thermal stability up to 80°C in the coordinated copper complex, as determined by thermal gravimetric analysis [2] [3]. This stability profile exceeds that of alkenylcyclopentadienyl analogues, where unsaturation introduces decomposition pathways. In the solid state, the ethyl substituent participates in weak C-H···π interactions with phenyl rings of adjacent molecules, contributing to crystal lattice stabilization as observed in single-crystal X-ray structures of related complexes [6].
Table 3: Cyclopentadienyl Ligands in Copper(I) Complex Stabilization
| Ligand | Steric Bulk (ų) | Electronic Parameter (cm⁻¹) | Decomposition Temp (°C) | Cu-Cavg (Å) |
|---|---|---|---|---|
| Ethylcyclopentadienyl | 85.2 | 201,500 | 80 (lit.) | 2.18 (calc) |
| Methylcyclopentadienyl | 78.6 | 202,100 | 75 | 2.19 |
| Unsubstituted Cp | 72.4 | 203,800 | 65 | 2.22 |
The incorporation of ethylcyclopentadienyl anion during synthesis of (ethylcyclopentadienyl)(triphenylphosphine)copper(I) requires careful solvent optimization to facilitate deprotonation and coordination. Ethereal solvents—particularly tetrahydrofuran (THF) and diglyme (diethylene glycol dimethyl ether)—provide optimal polarity for solubilizing sodium cyclopentadienide while maintaining sufficient nucleophilicity for transmetalation. Research demonstrates that dielectric constants between 5-10 create the ideal medium for cyclopentadienyl transfer reactions, balancing ion separation and ligand reactivity [1] [7].
Deprotonation of ethylcyclopentadiene typically employs sodium hydride or sodium metal in ethereal solvents, generating the nucleophilic anion essential for copper coordination:EtC₅H₆ + Na → EtC₅H₅Na + 1/2H₂Mechanistic studies reveal that aprotic conditions are essential to prevent protonation of the intermediate cuprate species. When the reaction is conducted in ethanol—a common solvent for copper salt dissolution—yields decrease by 30-40% due to competitive acid-base reactions. The hazard profile of sodium dispersion necessitates specialized handling, leading to alternative approaches using pre-formed sodium ethylcyclopentadienide solutions in THF [1] [3]. Precipitation purification from dichloromethane/diethyl ether mixtures (1:5 ratio) effectively isolates the product while removing sodium halide byproducts, as confirmed by elemental analysis showing <0.5% halide contamination in purified samples.
Table 4: Solvent and Base Effects on Ligand Incorporation Efficiency
| Solvent System | Base | Reaction Temp (°C) | Anionic Ligand Yield (%) | Copper Complex Yield (%) |
|---|---|---|---|---|
| THF | NaH | 25 | 92 | 88 |
| Diglyme | Na⁰ dispersion | 65 | 89 | 85 |
| Ethanol/THF (1:3) | NaOEt | 25 | 78 | 65 |
| Dichloromethane | n-BuLi | -40 | 85 | 72 |
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